Butyrospermol

Description

Overview of Triterpenoids as Plant Specialized Metabolites

Triterpenoids represent one of the largest and most structurally diverse classes of plant specialized metabolites, with over 14,000 known structures. frontiersin.orgnih.gov These compounds are synthesized from a 30-carbon precursor, 2,3-oxidosqualene (B107256), and are integral to a plant's interaction with its environment. uth.grscitechnol.com Unlike primary metabolites that are essential for basic survival, specialized metabolites like triterpenoids mediate the plant's relationship with the surrounding ecosystem. They serve crucial functions in plant defense against herbivores, pests, and pathogens, and play roles in plant development. frontiersin.orgnih.gov The vast array of triterpenoid (B12794562) structures arises from the cyclization of 2,3-oxidosqualene into more than 100 different scaffolds, which are then further modified by processes such as oxidation, hydroxylation, and glycosylation. frontiersin.orgnih.govscitechnol.com This structural diversity leads to a wide range of biological activities. uth.gr

Significance of Lanostane-Type Triterpenoids in Plant Metabolism

Among the various classes of triterpenoids, lanostane-type triterpenoids are a significant group characterized by the lanostane (B1242432) carbon skeleton. Lanosterol (B1674476), a key member of this group, is a vital intermediate in the biosynthesis of other steroids and triterpenoids in many organisms. In fungi and animals, lanosterol is the direct precursor to cholesterol and other essential sterols. While plants primarily use cycloartenol (B190886) as the precursor for phytosterol biosynthesis, lanostane-type triterpenoids are still important bioactive constituents in many plant species and fungi. researchgate.net These compounds are recognized as primary active components in various medicinal fungi, contributing to anti-inflammatory and anti-diabetic effects. researchgate.net Highly oxygenated lanostane triterpenoids, in particular, have been the subject of research for their diverse pharmacological activities. mdpi.comnih.govnih.gov

Positioning Butyrospermol (B1668138) within Triterpene Structural Classes

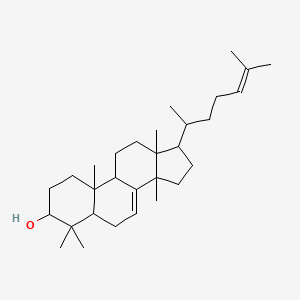

This compound is a tetracyclic triterpenoid alcohol. lookchem.com It belongs to the euphane subgroup of tetracyclic triterpenes, which is closely related to the lanostane-type triterpenoids. The primary distinction between the euphane and lanostane skeletons lies in the stereochemistry at certain carbon positions, resulting from different folding of the squalene (B77637) precursor during cyclization. Specifically, this compound is classified as a (13α,14β,17S)-5α-Lanosta-7,24-dien-3β-ol. lookchem.comjst.go.jp Its structure is characterized by the foundational four-ring system and a side chain, typical of this class of compounds.

Structure

2D Structure

Properties

IUPAC Name |

4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,21-23,25-26,31H,9,11,13-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICCPNLDOZNSML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3beta-Tirucalla-7,24-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95.5 - 97 °C | |

| Record name | 3beta-Tirucalla-7,24-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis of Butyrospermol

The Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways as Precursors

The journey to synthesizing Butyrospermol (B1668138) begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). scitechnol.com Plants utilize two distinct pathways to produce these five-carbon building blocks. The mevalonate (MVA) pathway, located in the cytosol, primarily synthesizes precursors for sesquiterpenes, sterols, and some triterpenoids. mdpi.com The methylerythritol phosphate (MEP) pathway, operating in the plastids, is mainly responsible for producing precursors for monoterpenoids, diterpenoids, and carotenoids. scitechnol.commdpi.com These pathways provide the fundamental units that are sequentially condensed to form larger prenyl pyrophosphates, ultimately leading to the 30-carbon compound squalene (B77637), the direct acyclic precursor to this compound. scitechnol.com

The Role of Oxidosqualene Cyclases in Triterpenoid (B12794562) Diversification

The cyclization of linear 2,3-oxidosqualene (B107256) is a critical branch point in isoprenoid metabolism, marking the commitment toward either primary sterol synthesis or the vast array of specialized triterpenoids. uth.gr This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. frontiersin.orgnih.gov OSCs are responsible for generating the immense structural diversity of triterpenoid scaffolds. nih.govscitechnol.com By controlling the intricate series of cyclizations, protonations, and rearrangements of the 2,3-oxidosqualene molecule, different OSCs can produce over 100 distinct cyclical skeletons. frontiersin.orgnih.gov This enzymatic control is the primary mechanism by which plants create the foundational diversity of triterpenoids, which are then further modified by other enzymes. frontiersin.orgnih.govnih.gov

Specific Enzymatic Steps Leading to the Formation of this compound

The direct precursor to this compound is (S)-2,3-oxidosqualene. The formation of this compound is catalyzed by a specific oxidosqualene cyclase, this compound synthase. This enzyme facilitates the proton-initiated cyclization of 2,3-oxidosqualene. The process involves a series of concerted ring formations to generate a tetracyclic carbocation intermediate. Subsequent hydride and methyl group migrations, followed by deprotonation, result in the stable tetracyclic structure of this compound with its characteristic double bonds at C-7 and C-24 and a hydroxyl group at C-3. The specific folding of the oxidosqualene substrate within the enzyme's active site dictates the final euphane-type stereochemistry of the this compound skeleton.

Biosynthetic Pathways and Precursors of Butyrospermol

General Triterpenoid (B12794562) Biosynthesis Overview

Triterpenoids, a significant class of natural products, are synthesized from isoprene (B109036) units. The production of these fundamental C5 units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP), is primarily orchestrated by two distinct metabolic pathways: the mevalonate (B85504) (MVA) pathway and the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway pnas.orgresearchgate.netpnas.org. These pathways serve as the initial divergence points for the biosynthesis of a vast array of isoprenoids, including the C30 triterpenoids like butyrospermol (B1668138).

Mevalonate (MVA) Pathway Contribution to Isoprenoid Precursors (IPP and DMAPP)

The mevalonate (MVA) pathway is a crucial route for isoprenoid biosynthesis, predominantly operating in the cytosol of eukaryotic cells, including plants cam.ac.uknih.govnih.govscielo.br. This pathway commences with acetyl-CoA, which undergoes a series of enzymatic conversions. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then reacts with a third acetyl-CoA molecule to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) scielo.br. HMG-CoA is subsequently reduced by the key regulatory enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) to mevalonate nih.govresearchgate.net. Mevalonate is then phosphorylated twice, first to mevalonate-5-phosphate and then to mevalonate-5-pyrophosphate. Finally, mevalonate-5-pyrophosphate decarboxylase converts mevalonate-5-pyrophosphate into isopentenyl diphosphate (IPP) pnas.orgresearchgate.net. IPP is then isomerized to dimethylallyl pyrophosphate (DMAPP) by isopentenyl diphosphate isomerase (IDI) pnas.orgpnas.org. IPP and DMAPP are the fundamental C5 building blocks that are subsequently elongated to form longer isoprenoid chains, including those leading to triterpenoids cam.ac.ukscitechnol.combiorxiv.org. The MVA pathway is considered the primary route for the synthesis of cytosolic terpenes such as sesquiterpenes, triterpenes, and sterols nih.govscielo.brresearchgate.net.

Oxidosqualene Cyclases (OSCs) in this compound Formation

The biosynthesis of triterpenoids, including this compound, involves the cyclization of the linear C30 precursor, 2,3-oxidosqualene (B107256) nih.govresearchgate.netresearchgate.netmdpi.comrsc.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net. This cyclization is catalyzed by a superfamily of enzymes known as oxidosqualene cyclases (OSCs) mdpi.comresearchgate.net. These enzymes are pivotal in diversifying the triterpenoid skeleton, acting as a critical branch point between primary and secondary metabolism nih.govmdpi.comresearchgate.netpnas.org.

Cyclization of 2,3-Oxidosqualene

2,3-Oxidosqualene is synthesized from squalene (B77637) through the action of squalene epoxidase nih.govbiorxiv.orgontosight.ai. This linear C30 molecule then undergoes a complex cascade of protonation, cyclization, carbocation rearrangements, and deprotonation reactions, orchestrated by specific OSC enzymes researchgate.netresearchgate.netmdpi.comrsc.orgresearchgate.net. The precise sequence of these rearrangements dictates the final skeletal structure of the triterpenoid product. For instance, different OSCs can lead to the formation of tetracyclic or pentacyclic skeletons, such as those found in lanosterol (B1674476), cycloartenol (B190886), lupeol (B1675499), α-amyrin, and β-amyrin researchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net. This compound, a lanostane-type triterpenoid, is formed through specific cyclization mechanisms of 2,3-oxidosqualene researchgate.netnaturalproducts.netresearchgate.netmdpi.com.

Specific this compound Synthase Characterization

The formation of specific triterpenoid skeletons is governed by the distinct activities of various oxidosqualene cyclases. While the general mechanism of 2,3-oxidosqualene cyclization is understood, the identification and characterization of the specific OSC responsible for this compound synthesis are areas of ongoing research. Studies have indicated that enzymes classified as "this compound synthases" or those involved in the formation of dammarane-type skeletons can produce this compound researchgate.netresearchgate.netmdpi.com. For example, research has identified oxidosqualene cyclases that produce rare triterpenes, including this compound, from 2,3-oxidosqualene nih.govacs.org. These specific synthases catalyze the cyclization of 2,3-oxidosqualene via epimeric 17α- and 17β-dammarenyl cations to yield this compound researchgate.net.

Intermediates and Biogenetic Relationships

The biogenesis of this compound follows a well-established pathway for triterpenoid synthesis. The process begins with the cytosolic MVA pathway, which generates the C5 isoprenoid precursors IPP and DMAPP from acetyl-CoA pnas.orgpnas.orgcam.ac.uknih.govscielo.brresearchgate.net. These C5 units are then sequentially condensed by prenyltransferases. Two molecules of IPP and one molecule of DMAPP condense to form geranyl pyrophosphate (GPP, C10). GPP then condenses with another DMAPP to form farnesyl pyrophosphate (FPP, C15) cam.ac.ukscitechnol.combiorxiv.org. Subsequently, two molecules of FPP are joined head-to-head by squalene synthase to form squalene (C30) scitechnol.combiorxiv.org. Squalene is then epoxidized by squalene epoxidase to yield the direct precursor for cyclization, 2,3-oxidosqualene nih.govbiorxiv.orgontosight.ai. The cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase (e.g., this compound synthase), leads to the formation of the this compound skeleton researchgate.netresearchgate.netresearchgate.netmdpi.com.

Transcriptomic and Genomic Insights into this compound Biosynthesis

Understanding the genetic basis and regulatory mechanisms governing this compound biosynthesis requires insights from transcriptomic and genomic studies. These approaches help identify the specific genes encoding enzymes involved in the pathway and elucidate how their expression is regulated.

The biosynthesis of triterpenoids, including this compound, relies on a suite of enzymes, primarily oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs) frontiersin.orgresearchgate.net. OSCs are responsible for catalyzing the cyclization of 2,3-oxidosqualene into various triterpene skeletons researchgate.netresearchgate.netmdpi.com. While specific genes directly encoding this compound synthase have not been definitively isolated or characterized in extensive detail in the available literature, research into plant triterpenoid biosynthesis has identified numerous OSC genes responsible for producing different triterpene skeletons like lanosterol, cycloartenol, β-amyrin, and lupeol acs.orgmdpi.comresearchgate.netoup.comresearchgate.netmdpi.com. Genomic and transcriptomic analyses are crucial for discovering and characterizing novel OSCs and other tailoring enzymes (e.g., P450s) that might be involved in the specific formation of this compound or its precursors frontiersin.orgbiorxiv.org. For instance, comparative transcriptome analysis in Euphorbia tirucalli has identified genes related to euphol (B7945317) biosynthesis nih.gov.

The production of triterpenoids is tightly regulated by complex metabolic networks within plant cells frontiersin.orgnih.gov. Transcriptional regulation plays a significant role, with transcription factors (TFs) modulating the expression of genes encoding biosynthetic enzymes biorxiv.orgnih.gov. Studies have shown that plant hormones, such as jasmonates (JAs), can induce triterpenoid biosynthesis frontiersin.orgnih.gov. For example, MeJA (methyl jasmonate) has been shown to increase triterpenoid accumulation and upregulate the transcription of key enzyme genes in some species frontiersin.orgnih.gov. Furthermore, abiotic elicitors like vanadate (B1173111) have been observed to induce endogenous JA biosynthesis and upregulate genes like squalene synthase (SQS) and squalene epoxidase (SE), thereby enhancing triterpenoid production frontiersin.org. Identifying these regulatory elements, including specific TFs and signaling pathways, is essential for understanding and potentially manipulating this compound biosynthesis.

Enzymatic Mechanisms and Protein Engineering in Butyrospermol Synthesis

Catalytic Mechanisms of Butyrospermol (B1668138) Synthase

The conversion of (3S)-2,3-oxidosqualene into this compound is a feat of enzymatic precision, governed by the unique architecture of the this compound synthase active site. This process exemplifies some of the most intricate reaction cascades in biochemistry.

The biosynthesis of virtually all triterpenoids, including this compound, is initiated by an enzyme-catalyzed electrophilic cascade reaction. nih.gov This cascade begins with the protonation of the epoxide oxygen in the substrate, (3S)-2,3-oxidosqualene, by an acidic amino acid residue within the enzyme's active site. This initial step triggers a series of highly orchestrated cyclizations. researchgate.net

For this compound, the linear substrate is pre-folded by the enzyme into a specific conformation that directs the subsequent ring formations. The cyclization cascade proceeds through a series of transient, high-energy carbocation intermediates. nih.gov The enzyme's active site provides a controlled environment that stabilizes these reactive intermediates and shields them from premature termination by water or other nucleophiles. nih.gov Specifically, this compound synthase guides the cyclization of 2,3-oxidosqualene (B107256) to proceed via epimeric 17α- and 17β-dammarenyl cations, which are key intermediates that differentiate its pathway from that of other triterpenes like lanosterol (B1674476) or cycloartenol (B190886). researchgate.net The cascade is terminated by a specific deprotonation and rearrangement, yielding the final this compound skeleton. nih.gov

Oxidosqualene cyclases exert stringent stereochemical control over the cyclization cascade, ensuring the formation of a specific stereoisomer from a large number of possibilities. researchgate.net This precision is fundamental to the biological function of the resulting triterpenoid (B12794562). The enzyme's active site acts as a molecular template, forcing the flexible 2,3-oxidosqualene substrate into a precise three-dimensional conformation. This pre-organization of the substrate dictates the stereochemical outcome of each subsequent ring closure and rearrangement step. nih.govrijournals.com

In the synthesis of this compound, the enzyme ensures the formation of up to nine stereogenic centers with high fidelity. researchgate.net This control is achieved by the specific spatial arrangement of amino acid residues that stabilize certain carbocation intermediates and their conformations, thereby guiding the reaction along a single, predetermined stereochemical path. researchgate.net Any deviation in this control can lead to the formation of different triterpene isomers. The ability to control these outcomes is a significant focus in organic synthesis and enzyme engineering. duke.edunih.gov

The product specificity of an oxidosqualene cyclase is determined by the subtle yet critical differences in the amino acid residues that line its active site. researchgate.netscience.gov These residues are responsible for substrate binding, initiating the reaction, stabilizing the carbocation intermediates, and terminating the cascade to yield the final product. nih.gov

For example, studies on related triterpene synthases have identified specific motifs, such as the MWCYCR sequence, as being involved in product differentiation. acs.org While the exact residues for this compound synthase are a subject of ongoing research, it is understood that aromatic amino acids like tyrosine and tryptophan are often crucial. They are thought to stabilize carbocation intermediates through cation-π interactions. Research has demonstrated that mutating a single tryptophan residue in β-amyrin synthase to a leucine (B10760876) resulted in a product mix that included this compound, underscoring the critical role of this residue in controlling the reaction pathway. acs.org Similarly, specific tyrosine residues are believed to be important for producing pentacyclic triterpenes, and their mutation can divert the reaction to produce tetracyclic skeletons. acs.org

Table 1: Key Amino Acid Residues and Their Postulated Roles in Triterpene Synthases This table provides examples from related triterpene synthases to illustrate the roles of specific residues, as direct detailed studies on this compound synthase are limited.

| Enzyme/Family | Residue/Motif | Proposed Role | Reference |

|---|---|---|---|

| β-Amyrin Synthase | Trp259 | Stabilizes the oleanyl cation; mutation to Leu leads to a product mix including lupeol (B1675499) and this compound. | acs.org |

| Pentacyclic OSCs | Tyr (in MWCYCR motif) | Stabilizes cation intermediates necessary for forming five-ring structures. | acs.org |

| Dammarenyl Synthases | Y257, T261, M263 | Conserved residues characteristic of enzymes producing tetracyclic dammarane-type triterpenes. | researchgate.net |

Mutational Studies of Oxidosqualene Cyclases

Protein engineering, particularly through mutational studies, provides powerful tools to probe the structure-function relationships of enzymes and to alter their catalytic activities for desired outcomes. researchgate.net

Site-directed mutagenesis is a technique used to make specific, targeted changes to the DNA sequence of a gene, resulting in specific changes to the amino acid sequence of the encoded protein. neb.com This method has been instrumental in identifying the key amino acid residues that govern the product specificity of oxidosqualene cyclases. acs.orgnih.gov

By systematically replacing amino acids within the active site and observing the resulting changes in the product profile, researchers can map the functional role of individual residues. nih.gov For instance, a landmark study on β-amyrin synthase used site-directed mutagenesis to change a tryptophan residue (Trp259) to a leucine. The wild-type enzyme produces only β-amyrin, but the W259L mutant produced lupeol as the major product, along with β-amyrin and minor amounts of other triterpenes, including this compound. acs.org This result elegantly demonstrated that a single amino acid is responsible for differentiating between complex product outcomes and that its alteration can open up new reaction channels. acs.org

The insights gained from mutational studies can be applied to engineer enzymes with novel activities or altered product profiles. acs.org By modifying key residues, it is possible to shift the catalytic output of an oxidosqualene cyclase from one triterpene scaffold to another.

A compelling example is the successful conversion of a lupeol synthase into a β-amyrin synthase. By identifying a key leucine residue in the lupeol synthase and mutating it to the corresponding tryptophan found in β-amyrin synthase (L256W), researchers were able to switch the enzyme's primary product from lupeol to β-amyrin. acs.org Conversely, the W259L mutation in β-amyrin synthase engineered it to become a lupeol-dominant synthase that also produced this compound. acs.org These experiments highlight the potential to rationally design OSCs to produce specific, high-value triterpenoids like this compound, which are otherwise difficult to synthesize or isolate.

Table 2: Examples of Engineered Oxidosqualene Cyclase Activity via Site-Directed Mutagenesis

| Original Enzyme | Mutation | Primary Product(s) of Mutant | Reference |

|---|---|---|---|

| β-Amyrin Synthase (PNY) | W259L | Lupeol (major), β-Amyrin, this compound (minor) | acs.org |

| Lupeol Synthase (OEW) | L256W | β-Amyrin (major), Lupeol (minor) | acs.org |

| β-Amyrin Synthase (PNY) | Y261H | Dammara-18,21-dien-3β-ol | acs.org |

Heterologous Expression Systems for Enzyme Characterization

The functional characterization of enzymes involved in the this compound synthesis pathway, particularly this compound synthase, relies heavily on their expression in heterologous hosts. wikipedia.orgnih.gov This approach is essential because these enzymes are often present in low quantities in their native plant sources, making direct isolation and study difficult. nih.gov Heterologous expression allows for the production of sufficient quantities of the enzyme for detailed biochemical analysis, including substrate specificity, kinetic parameters, and product identification. researchgate.net The choice of expression system is critical and is largely dictated by the nature of the enzyme being studied. researchgate.netnexusacademicpublishers.com For oxidosqualene cyclases (OSCs) like this compound synthase, the most commonly used hosts are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. proquest.comfrontiersin.org

Escherichia coli

E. coli is a widely used prokaryotic host for recombinant protein production due to its rapid growth, low cultivation costs, and the availability of a vast array of genetic tools and expression vectors. nexusacademicpublishers.com However, its application in characterizing plant-derived OSCs presents several challenges. As a prokaryote, E. coli lacks the complex endomembrane systems and post-translational modification machinery found in eukaryotes, which can lead to improper folding and the formation of inactive inclusion bodies. nexusacademicpublishers.com

Furthermore, while E. coli can produce the universal isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP) via the methylerythritol phosphate (B84403) (MEP) pathway, it does not naturally synthesize the direct substrate for this compound synthase, 2,3-oxidosqualene. proquest.commdpi.com To overcome this, researchers must engineer the E. coli host by introducing heterologous genes from the mevalonate (B85504) (MVA) pathway to produce the necessary precursors. mdpi.comnih.gov This often involves co-expressing genes for squalene (B77637) synthase and squalene epoxidase to convert farnesyl pyrophosphate (FPP) into 2,3-oxidosqualene. nih.govresearchgate.net Despite these hurdles, engineered E. coli systems have been successfully used to produce various triterpenoids, demonstrating their potential for characterizing OSCs when appropriately modified. researchgate.netnih.gov

Saccharomyces cerevisiae

The yeast S. cerevisiae is a highly favored eukaryotic host for expressing plant OSCs. nexusacademicpublishers.com Its advantages include the presence of a native MVA pathway that naturally produces squalene and its subsequent epoxidation to 2,3-oxidosqualene. frontiersin.org As a eukaryote, its cellular machinery for protein folding and post-translational modifications is more compatible with plant enzymes, increasing the likelihood of obtaining a correctly folded, active protein. researchgate.net

A particularly powerful strategy for characterizing OSCs in yeast involves the use of mutant strains deficient in lanosterol synthase (ERG7 gene). Lanosterol synthase is the endogenous yeast OSC that converts 2,3-oxidosqualene into lanosterol, the precursor for ergosterol. pnas.orgasm.org In lanosterol synthase-deficient strains, such as GIL77, the substrate 2,3-oxidosqualene accumulates and is not consumed by native enzymes. pnas.org When a heterologous OSC like this compound synthase is expressed in such a strain, the accumulated 2,3-oxidosqualene is readily available, allowing for efficient conversion to the specific triterpene product (this compound), which can then be easily extracted and analyzed. pnas.org This "metabolic channeling" provides a clean background for unambiguously identifying the product of the heterologously expressed enzyme.

Control over the expression of the heterologous enzyme is typically achieved using inducible or constitutive promoters. For instance, galactose-inducible promoters (e.g., GAL1) allow for controlled expression, where the enzyme is produced only upon the addition of galactose to the growth medium. researchgate.netnih.gov This temporal control can be crucial for preventing potential toxicity of the recombinant protein or its product to the host cell.

The table below summarizes and compares the key features of E. coli and S. cerevisiae as heterologous hosts for the characterization of enzymes in this compound synthesis.

Table 1: Comparison of Common Heterologous Expression Hosts

| Feature | Escherichia coli | Saccharomyces cerevisiae |

|---|---|---|

| Organism Type | Prokaryote | Eukaryote |

| Growth Rate | Very Fast | Fast |

| Cost | Low | Moderate |

| Genetic Tools | Extensive | Extensive |

| Post-Translational Modifications | Lacking | Present (e.g., folding, glycosylation) |

| Native Precursor Pathway | MEP Pathway (produces IPP/DMAPP) | MVA Pathway (produces 2,3-oxidosqualene) |

| Suitability for OSCs | Requires significant engineering (co-expression of precursor pathway enzymes) | High (especially lanosterol synthase-deficient strains) |

| Common Issues | Improper protein folding, inclusion bodies, lack of substrate | Different glycosylation patterns, lower protein yields than E. coli |

Research findings have consistently demonstrated the utility of these systems for characterizing a variety of oxidosqualene cyclases, providing a robust framework applicable to this compound synthase.

Table 2: Research Findings in Heterologous Expression of Oxidosqualene Cyclases

| Enzyme Class | Expression Host | Host Strain/Modification | Key Findings |

|---|---|---|---|

| β-amyrin synthase | S. cerevisiae | GIL77 (lanosterol synthase deficient) | Successful expression and characterization, confirming the strain's ability to accumulate 2,3-oxidosqualene and channel it to the heterologous enzyme. pnas.org |

| Dammarenediol-II synthase | E. coli | - | Reconstitution of the biosynthetic pathway by co-expressing squalene synthase, squalene epoxidase, and CPR, leading to product formation. nih.gov |

| Squalene-hopene synthase | E. coli | - | Integration of the squalene synthase gene into the genome to provide a stable supply of the precursor for the heterologously expressed cyclase. nih.gov |

| Squalene-tetrahymanol cyclase | S. cerevisiae | - | Expression of a cyclase enabled the synthesis of tetrahymanol, demonstrating the host's capacity to support complex cyclization reactions. asm.org |

These examples underscore the power of heterologous expression systems as indispensable tools. By selecting an appropriate host and applying targeted genetic modifications, researchers can create cellular factories optimized for the production and subsequent characterization of key enzymes like this compound synthase.

Biological Roles of Butyrospermol in Plant Systems

Functions in Plant Growth and Development

Triterpenoids serve as signaling molecules and precursors to essential hormones that regulate various aspects of a plant's life cycle. nih.gov Triterpene esters, in particular, are known to be involved in regulating plant growth and development. nih.gov The silencing of genes related to the biosynthesis of certain triterpenoids has been shown to impact plant growth and reproduction, highlighting the importance of these compounds in normal physiological processes. nih.gov

While Butyrospermol (B1668138) itself has not been identified as a direct growth hormone, its structural relatives are precursors to brassinosteroids, a class of phytohormones that control cell elongation, division, and differentiation. The biosynthesis of triterpenoids and their subsequent modification are critical for producing these regulatory molecules. Therefore, compounds like this compound are part of a metabolic network that is integral to plant development, from germination to maturity.

Involvement in Plant Environmental Interactions

Plants, being sessile organisms, rely on a sophisticated chemical arsenal (B13267) to mediate interactions with their environment. Triterpenoids are key components of this system, playing significant roles in defense and maintaining homeostasis.

A primary function of plant secondary metabolites is defense. nih.govbiosoil.ru Triterpenoids can function as phytoalexins, which are antimicrobial compounds synthesized rapidly at sites of pathogen infection, or as phytoanticipins, which are pre-existing defensive compounds. wikipedia.orgnih.govchiro.org These molecules exhibit a broad spectrum of activity against various pathogens, including fungi and bacteria. wikipedia.org

Triterpenoids and their derivatives, such as triterpene esters, are known to deter herbivores and inhibit the growth of microbial pathogens. mdpi.comnih.gov The mechanism of action can include disrupting cell membranes, inhibiting enzymes, or interfering with pathogen metabolism. wikipedia.org For instance, the release of an oleo-gum resin rich in acylated triterpenes in response to wounding demonstrates a direct defensive role. nih.gov Given that this compound is found as esters (this compound acetate (B1210297) and this compound cinnamate) in plants like Vitellaria paradoxa, it is plausible that it contributes to the chemical defense barrier of the plant, protecting it from opportunistic infections and herbivory.

The plant cuticle is an essential extracellular layer that covers the epidermis of aerial plant parts, acting as the primary barrier against uncontrolled water loss and external environmental stresses. nih.gov This layer is composed of a cutin polymer matrix with embedded (intracuticular) and overlying (epicuticular) waxes. Triterpenoids are characteristic and often major components of these cuticular waxes. nih.govnih.govresearchgate.net

Table 1: Examples of Triterpenoids in Plant Cuticular Waxes and Their Functions

This table summarizes the occurrence of various triterpenoids, similar in class to this compound, found in the cuticular waxes of different plants and their established roles.

| Triterpenoid (B12794562) | Chemical Class | Plant Species Example(s) | Function in Cuticle |

| Lupeol (B1675499) | Pentacyclic Triterpene Alcohol | Quercus suber (Cork Oak), Rosa canina | Contributes to the hydrophobicity and barrier properties of the cuticle, aiding in drought resistance. oup.commdpi.com |

| α-Amyrin & β-Amyrin | Pentacyclic Triterpene Alcohols | Rosa canina, Malus domestica (Apple) | Key components of intracuticular wax, enhancing the protective layer against environmental stress. nih.govoup.com |

| Ursolic Acid | Pentacyclic Triterpene Acid | Malus domestica (Apple), Aronia melanocarpa (Chokeberry) | A major constituent of fruit wax, its accumulation changes with ripening, affecting surface properties and pathogen defense. nih.gov |

| Oleanolic Acid | Pentacyclic Triterpene Acid | Olea europaea (Olive), Vitis vinifera (Grape) | Abundant in fruit peels, contributes to the protective wax layer and has known biological activities. nih.gov |

| Friedelin | Pentacyclic Triterpene Ketone | Quercus suber (Cork Oak) | Part of the complex triterpene mixture in leaf wax that forms a barrier against water loss. mdpi.com |

The rhizosphere, the narrow region of soil directly influenced by root secretions, is a critical interface for plant-microbe interactions. nih.gov Plants actively shape the microbial composition of their rhizosphere by releasing a complex mixture of compounds known as root exudates. tamu.edumdpi.com

These exudates, which can contain up to 21% of the plant's photosynthetically fixed carbon, include sugars, amino acids, and a diverse array of secondary metabolites. tamu.edu It has been documented that triterpenes are among the secondary metabolites released into the soil. nih.gov These compounds can act as chemoattractants or repellents, selectively promoting the growth of beneficial microorganisms (like mycorrhizal fungi and plant growth-promoting rhizobacteria) while inhibiting pathogenic ones. nih.govmdpi.com By modulating the microbial community, the plant can enhance nutrient uptake, improve stress tolerance, and gain protection from soil-borne diseases. The potential exudation of this compound or related triterpenoids by roots would therefore represent a mechanism by which the plant actively engineers its subterranean environment.

Advanced Methodologies for Structural Elucidation of Butyrospermol and Its Complex Forms

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the gold standard for determining the absolute and relative stereochemistry of a molecule. This technique provides a precise three-dimensional map of electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy. For complex tetracyclic triterpenes such as Butyrospermol (B1668138), which possesses multiple stereocenters, X-ray crystallography is invaluable in resolving any ambiguities that may arise from spectroscopic data alone.

The application of single-crystal X-ray diffraction has been instrumental in the structural elucidation of numerous euphane and tirucallane-type triterpenes, which are structurally related to this compound. For instance, the absolute stereochemistry of newly isolated euphane-type triterpenes has been unequivocally established through X-ray diffraction analysis nih.govresearchgate.net. In many cases, suitable crystals of the natural product itself can be grown and subjected to X-ray analysis. However, if the parent compound fails to yield crystals of sufficient quality, derivatization is a common strategy. The introduction of a heavy atom, such as bromine, via the formation of a p-bromobenzoate derivative, can facilitate crystallization and aid in the determination of the absolute configuration nih.gov.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map is then interpreted to build a molecular model, which is subsequently refined to best fit the experimental data. The resulting crystallographic data provides an unambiguous determination of the entire molecular structure, including the stereochemistry at all chiral centers.

While a specific crystal structure for this compound is not publicly available in major crystallographic databases, the extensive use of this technique for its close structural analogs underscores its importance and applicability for the definitive structural determination of this compound. Below is a representative table of crystallographic data that might be expected for a euphane-type triterpene, based on published data for similar compounds.

| Parameter | Representative Value for a Euphane Triterpene |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 12.5 - 13.5 |

| b (Å) | 7.5 - 8.5 |

| c (Å) | 15.0 - 16.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 2500 - 2800 |

| Z | 4 |

| R-factor | < 0.05 |

This table presents typical values for euphane-type triterpenes and is for illustrative purposes.

Integration of Computational Spectroscopy (e.g., DFT-Calculations) with Experimental Data

In recent years, the integration of computational methods, particularly Density Functional Theory (DFT), with experimental spectroscopic data has become a powerful tool for the structural elucidation of complex organic molecules. This synergistic approach is especially valuable when single crystals for X-ray analysis are not obtainable or when dealing with conformationally flexible molecules.

DFT calculations can be used to predict various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. The general workflow involves:

Conformational Search: Identifying all low-energy conformers of the proposed structure(s) using molecular mechanics or other computational methods.

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of DFT theory.

Spectroscopic Parameter Calculation: Calculating the NMR chemical shifts for each optimized conformer using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Boltzmann Averaging: Calculating a weighted average of the NMR chemical shifts based on the predicted relative energies of the conformers.

Comparison with Experimental Data: Comparing the calculated NMR data with the experimental spectrum. A good correlation between the calculated and experimental data provides strong support for the proposed structure and stereochemistry.

A particularly powerful application of this integrated approach is the DP4+ probability analysis. This statistical method compares the calculated NMR data for a set of possible diastereomers with the experimental data to determine the most likely structure. The DP4+ method has been successfully applied to determine the absolute stereochemistry of novel euphane and tirucallane triterpenes, providing a reliable alternative or complement to X-ray crystallography nih.govresearchgate.net.

For this compound, DFT calculations could be employed to:

Confirm the assignment of ambiguous signals in its ¹H and ¹³C NMR spectra.

Distinguish between potential diastereomers that might be difficult to differentiate based on experimental data alone.

Provide insights into the preferred solution-phase conformation of the molecule.

Below is a hypothetical data table illustrating the comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for a key region of a this compound-like triterpene.

| Carbon Atom | Experimental δ (ppm) | DFT-Calculated δ (ppm) | Δδ (ppm) |

| C-3 | 79.0 | 78.5 | 0.5 |

| C-5 | 55.8 | 56.2 | -0.4 |

| C-7 | 28.2 | 27.9 | 0.3 |

| C-8 | 49.5 | 50.1 | -0.6 |

| C-9 | 148.3 | 147.8 | 0.5 |

| C-10 | 37.1 | 36.8 | 0.3 |

| C-14 | 44.2 | 43.9 | 0.3 |

This is a hypothetical table for illustrative purposes to show the typical level of agreement between experimental and calculated data.

The integration of experimental spectroscopic data with high-level computational calculations provides a robust and multifaceted approach to the structural elucidation of complex molecules like this compound. This combination of techniques allows for a higher degree of confidence in the assigned structure and provides a deeper understanding of its conformational and electronic properties.

Synthetic Biology and Biotechnological Approaches for Butyrospermol Research

Engineering Microbial Platforms for Triterpenoid (B12794562) Production

Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae have become versatile platforms for the production of a wide array of natural products, including triterpenoids like butyrospermol (B1668138). frontiersin.orgresearchgate.netnih.gov These microorganisms are amenable to genetic manipulation, allowing for the introduction and optimization of biosynthetic pathways. frontiersin.orgresearchgate.netnih.gov The production of triterpenoids in these microbial factories relies on the engineering of pathways that provide the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). pnas.orgnih.gov These precursors are naturally synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. nih.govpnas.org

Engineered microbes can be tailored to synthesize valuable terpenoids by assembling the necessary biosynthetic steps, including precursor synthesis, chain elongation, structural rearrangement, and subsequent modifications by enzymes like cytochrome P450s. frontiersin.orgnih.govnih.gov While E. coli utilizes the MEP pathway, S. cerevisiae employs the MVA pathway, and both have been successfully engineered for terpenoid production. nih.gov The choice of microbial host often depends on factors such as the complexity of the target molecule and the presence of native pathways that can be leveraged. nih.gov For instance, S. cerevisiae is often favored for complex triterpenoids due to its inherent MVA pathway and redox systems that support the function of cytochrome P450 enzymes, which are crucial for modifying the triterpene skeleton. nih.govnih.gov

| Microbial Host | Native Precursor Pathway | Advantages for Triterpenoid Production |

| Escherichia coli | MEP | Well-characterized genetics, rapid growth. frontiersin.orgresearchgate.net |

| Saccharomyces cerevisiae | MVA | Eukaryotic host, compatible with cytochrome P450s, GRAS status. nih.govnih.gov |

| Yarrowia lipolytica | MVA | Oleaginous yeast, high precursor availability. nih.gov |

Overexpression of Key Biosynthetic Genes (e.g., SQS, SQE)

A critical strategy to enhance triterpenoid production in engineered microbes is the overexpression of key rate-limiting enzymes in the biosynthetic pathway. nih.gov Squalene (B77637) synthase (SQS) and squalene epoxidase (SQE) are two such pivotal enzymes. SQS catalyzes the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, the first committed precursor for all triterpenoids. nih.gov Subsequently, SQE catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256), which serves as the substrate for various oxidosqualene cyclases (OSCs) that generate the diverse triterpene skeletons. nih.govnih.gov

Key Enzymes for Overexpression in Triterpenoid Biosynthesis:

| Gene | Enzyme | Function | Impact of Overexpression |

| SQS | Squalene Synthase | Catalyzes the formation of squalene from FPP. nih.gov | Increases the pool of the primary triterpenoid precursor. nih.gov |

| SQE | Squalene Epoxidase | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.govnih.gov | Enhances the supply of the substrate for triterpene cyclases. nih.govresearchgate.net |

Optimization of Metabolic Pathways in Engineered Strains

Beyond the overexpression of individual genes, the optimization of entire metabolic pathways is crucial for achieving high-titer production of triterpenoids in microbial hosts. nih.gov This involves a systematic approach to balance the expression of all pathway genes, eliminate metabolic bottlenecks, and redirect cellular resources towards the synthesis of the target molecule. nih.govmdpi.com One of the primary challenges is ensuring a sufficient supply of the C5 precursors, IPP and DMAPP. mdpi.com

Metabolic engineering strategies often focus on enhancing the native MVA or MEP pathways or even introducing a heterologous pathway to supplement the precursor pool. nih.govnih.gov For example, in a host that naturally uses the MEP pathway, introducing the MVA pathway can create a synergistic effect, leading to improved carbon and energy balance for terpenoid production. nih.gov Additionally, it is often necessary to down-regulate competing pathways that drain the precursor pool away from the desired triterpenoid synthesis. nih.gov The use of alternative pathways can also circumvent toxic intermediate accumulation and bypass tightly regulated steps in native metabolism. nih.gov

Chemo-Enzymatic and Chemobiological Synthesis of this compound and Analogs

Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the versatility of chemical reactions, offering a powerful approach for the production of complex natural products like this compound and its analogs. nih.govbeilstein-journals.orgnih.gov This strategy leverages enzymes for transformations that are challenging to achieve through conventional organic chemistry, such as regio- and stereoselective reactions. beilstein-journals.orgnih.gov For the synthesis of this compound, enzymes can be employed to construct the core triterpenoid scaffold from simpler precursors, followed by chemical modifications to introduce specific functional groups or create novel analogs. nih.gov

The broad substrate tolerance of some biosynthetic enzymes can be exploited to generate a diverse range of analogs. By feeding chemically synthesized substrate analogs that differ slightly from the natural substrate to the enzymes, novel compounds with potentially enhanced biological activities can be produced. beilstein-journals.org This chemobiological approach bypasses the need to engineer entire metabolic pathways for each new analog, accelerating the discovery of new bioactive molecules. hznu.edu.cn

Categories of Chemo-Enzymatic Synthesis:

| Approach | Description |

| Regio- and Stereoselective Functionalization | Enzymes are used for late-stage modifications of a chemically synthesized core structure. beilstein-journals.orgnih.gov |

| Generation of Reactive Intermediates | Enzymes generate unstable intermediates that are then trapped and converted chemically. beilstein-journals.orgnih.gov |

| Regio- and Stereoselective Cyclization | Enzymes are used to construct complex cyclic scaffolds from acyclic precursors in a single step. beilstein-journals.orgnih.gov |

Expanding Triterpenoid Structural Diversity through Noncanonical Pathways

Nature's biosynthetic pathways provide a vast array of triterpenoid structures, but this diversity is still limited by the canonical cyclization of 2,3-oxidosqualene. nih.govfrontiersin.org Synthetic biology offers the tools to venture beyond these natural boundaries by exploring and engineering noncanonical pathways. hznu.edu.cnnih.gov This can involve the discovery and use of oxidosqualene cyclases (OSCs) from various organisms that produce rare or previously unknown triterpene skeletons. nih.gov A sequence similarity network-based mining approach has successfully identified noncanonical OSCs that produce triterpene stereoisomers, expanding the accessible stereochemical space. nih.gov

Furthermore, combinatorial biosynthesis, where enzymes from different pathways are mixed and matched, can generate novel triterpenoid structures. scispace.com By co-expressing different terpene synthases, "new-to-nature" combinations can be created, leading to the stereoselective biosynthesis of novel enantiomers or diastereomers of known triterpenoids. scispace.com Another approach involves engineering the precursor supply itself. For instance, the lepidopteran mevalonate (LMVA) pathway can be engineered into microbial hosts to produce noncanonical C16 building blocks, leading to the synthesis of novel methylated terpenes. hznu.edu.cn These strategies hold immense promise for creating libraries of this compound analogs with diverse structures and potentially improved therapeutic properties.

Future Research Trajectories in Butyrospermol Studies

Elucidating Uncharacterized Oxidosqualene Cyclase Functionality

The biosynthesis of butyrospermol (B1668138), like other triterpenoids, involves the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netmdpi.com These enzymes are pivotal as they direct the linear squalene (B77637) precursor into a multitude of complex polycyclic structures, thereby generating the vast diversity of triterpene skeletons observed in nature. core.ac.uk While the general mechanism of OSCs is understood, the specific enzymes responsible for this compound synthesis and the nuances of their catalytic action remain areas ripe for investigation.

Future research will likely focus on:

Genome Mining and Functional Characterization: With the increasing availability of plant genomes, researchers can employ bioinformatic strategies to mine for uncharacterized OSC genes. researchgate.net These candidate genes can then be heterologously expressed in microbial or plant systems (e.g., Saccharomyces cerevisiae or Nicotiana benthamiana) to determine their specific products. core.ac.uknih.gov This approach has been successful in identifying OSCs that produce a range of triterpenes, including lupeol (B1675499), α-amyrin, β-amyrin, and friedelin. core.ac.uk A similar strategy can be applied to identify the specific this compound synthase.

Structural Biology and Mechanistic Studies: Determining the crystal structure of this compound synthase will provide invaluable insights into its active site architecture. wikipedia.orgdntb.gov.ua This knowledge, combined with site-directed mutagenesis, can help elucidate the specific amino acid residues that control the complex series of cyclization and rearrangement reactions leading to the unique this compound scaffold. researchgate.net Understanding these determinants of product specificity is crucial for both fundamental science and future protein engineering efforts. frontiersin.org

Enzyme promiscuity and evolution: Many OSCs are known to produce multiple products. nih.gov Future studies will aim to understand the extent of product promiscuity in this compound synthase and related OSCs. This exploration will shed light on the evolutionary relationships between different OSCs and how subtle changes in their sequences have led to the diversification of triterpenoid (B12794562) structures. mdpi.com

| Research Approach | Objective | Key Techniques |

| Genome Mining | Identify candidate this compound Synthase genes. | Bioinformatics, Sequence Similarity Networks. |

| Heterologous Expression | Functionally characterize candidate OSCs. | Yeast (S. cerevisiae), Nicotiana benthamiana. |

| Structural Biology | Determine the 3D structure of the enzyme. | X-ray Crystallography. |

| Site-Directed Mutagenesis | Identify key catalytic residues. | Molecular Biology techniques. |

In-depth Analysis of Metabolic Regulation Networks

The production of this compound in plants is not an isolated process but is embedded within a complex network of metabolic pathways. The biosynthesis of its precursor, 2,3-oxidosqualene, originates from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which also supply precursors for a wide array of other essential compounds like sterols, hormones, and carotenoids. nih.govmdpi.com Understanding the intricate regulatory mechanisms that control the flow of carbon through these pathways is essential for any future attempts to enhance this compound production.

Key areas for future investigation include:

Transcriptional Regulation: Identifying the transcription factors that regulate the expression of genes in the this compound biosynthetic pathway. This involves techniques like transcriptomics to identify co-regulated genes and molecular biology assays to confirm the function of specific transcription factors. mdpi.com

Post-Translational Control: Investigating how the activity of key enzymes, including OSCs, is regulated after translation. researchgate.net This can involve mechanisms like phosphorylation, protein-protein interactions, and feedback inhibition by downstream metabolites. nih.gov Unraveling these control points can offer targets for metabolic engineering.

Metabolic Crosstalk: Elucidating the interplay between the this compound pathway and other connected metabolic pathways. mdpi.comnih.gov For instance, understanding how the cell balances the flux towards essential sterol biosynthesis versus secondary metabolite production like this compound is a critical question. researchgate.net Advanced techniques such as metabolomics and flux analysis will be instrumental in mapping these complex interactions. nih.gov

| Regulatory Level | Mechanism | Research Focus |

| Transcriptional | Gene expression control. | Identifying specific transcription factors. |

| Post-Translational | Enzyme activity modulation. | Phosphorylation, feedback inhibition. |

| Metabolic Network | Inter-pathway communication. | Crosstalk with sterol and hormone biosynthesis. |

Exploring Novel this compound Derivatives and Their Biosynthesis

Natural products often serve as scaffolds for the development of new molecules with improved or novel biological activities. nih.govmdpi.comnih.gov this compound, with its distinct tetracyclic core, represents a promising starting point for generating novel derivatives. Research has already identified naturally occurring fatty acid esters of this compound. researchgate.net Future work will likely expand on this, exploring both natural and synthetic derivatives.

Future research directions include:

Biocatalysis and Semi-synthesis: Utilizing enzymes or chemical methods to modify the this compound structure. nih.govrsc.orgmdpi.com This could involve adding different functional groups (e.g., glycosyl, acyl groups) to the core structure to alter properties like solubility and bioactivity.

Engineered Biosynthesis: Once the this compound biosynthetic pathway is fully elucidated, it can be engineered to produce novel derivatives. This could involve introducing genes for modifying enzymes (e.g., P450s, glycosyltransferases) from other organisms into a this compound-producing host. mdpi.com This approach, known as combinatorial biosynthesis, has the potential to generate a wide array of new compounds.

Screening for Bioactivity: A critical component of this research will be to screen the newly generated this compound derivatives for a range of biological activities, such as anti-inflammatory, anti-cancer, or antimicrobial effects. lookchem.comnih.gov

Advanced Biotechnological Strategies for Sustainable Production and Diversification

The reliance on plant extraction for obtaining this compound can be inefficient and unsustainable, given the low concentrations typically found in natural sources. nih.gov Biotechnology offers powerful tools to develop alternative production platforms that are sustainable, scalable, and controllable. nih.govresearchgate.netmdpi.com

Future strategies will leverage:

Metabolic Engineering of Microorganisms: Transferring the entire this compound biosynthetic pathway into a microbial host like Escherichia coli or Saccharomyces cerevisiae. nih.govpnnl.govnih.gov These hosts can be grown in large-scale fermenters, offering a reliable and high-yield production system. researchgate.net This involves optimizing precursor supply, balancing enzyme expression, and minimizing the accumulation of toxic intermediates. mdpi.comsciepublish.com

Plant Cell and Organ Cultures: Developing in vitro cultures (e.g., cell suspension or hairy root cultures) of this compound-producing plants. nih.gov These systems allow for production under controlled laboratory conditions, independent of geographical and seasonal variations. researchgate.net

Synthetic Biology and Pathway Optimization: Applying synthetic biology principles to design and construct novel, highly efficient biosynthetic pathways. bohrium.com This can involve using biosensors to dynamically regulate metabolic flux and compartmentalizing pathways within cellular organelles to increase efficiency and yield. researchgate.netsciepublish.com These advanced approaches will be crucial for the cost-effective, industrial-scale production of this compound and its derivatives.

| Biotechnological Platform | Key Advantages | Research Focus |

| Microbial Fermentation (E. coli, Yeast) | Rapid growth, scalability, genetic tractability. | Pathway reconstruction, flux optimization, yield improvement. |

| Plant Cell/Organ Cultures | Production of complex, post-translationally modified molecules. | Culture optimization, elicitation strategies. |

| Synthetic Biology | Precise control over metabolic pathways. | Design of novel circuits, dynamic regulation. |

Q & A

Q. What spectroscopic methods are most reliable for identifying butyrospermol and its derivatives in natural products?

this compound and its esters (e.g., 3β-O-palmitate) are identified via a combination of 1H/13C NMR, FTIR, and high-resolution mass spectrometry (HR-MS) . Key spectral markers include:

- NMR : Methyl group signals (δH 0.74–1.68 ppm), sp² hybridized carbons (δC ~125–135 ppm), and ester-linked protons (δH 4.53 ppm for C-3β-O-palmitate) .

- FTIR : C=O stretches (~1708 cm⁻¹) for ester derivatives .

- HR-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 665 for this compound 3β-O-palmitate) and fragment ions (e.g., m/z 409 for this compound−OH) .

Methodological Tip: Cross-validate spectral data with literature references and use 2D NMR (COSY, HMBC) to confirm connectivity .

Q. How can researchers isolate this compound esters from plant materials with minimal contamination?

- Extraction : Use n-hexane or dichloromethane for non-polar compounds .

- Chromatography : Employ silica gel column chromatography for preliminary separation, followed by preparative HPLC for purification .

- Purity Checks : Monitor fractions via TLC and confirm purity using GC-MS or HPLC-UV .

Critical Step: Include alkaline hydrolysis to cleave ester bonds and confirm fatty acid moieties via GC-MS of methylated derivatives .

Q. What are the primary natural sources of this compound, and how do their phytochemical profiles differ?

this compound is predominantly isolated from:

- Syzygium aqueum (stem bark): Yields 3β-O-palmitate, with no reported bioactivity to date .

- Xylocarpus granatum (mangrove fruit): Contains mixed esters (palmitate, oleate, stearate, linoleate) alongside β-sitosterol derivatives .

Note: Taxonomically related species may vary in ester composition due to ecological adaptations .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?

- Data Triangulation : Compare NMR chemical shifts and MS fragmentation patterns across multiple studies. For example, discrepancies in methyl group δH values (e.g., 0.74–0.97 ppm) may arise from solvent effects or instrument calibration .

- Paramagnetic Shift Reagents : Use europium complexes (e.g., Eu(NO₃)₃) to resolve overlapping proton signals in crowded NMR regions .

- Reproducibility : Replicate isolation and spectral analysis under controlled conditions (e.g., standardized CDCl₃ batches, calibrated spectrometers) .

Q. What experimental designs are optimal for evaluating the bioactivity of understudied this compound esters (e.g., 3β-O-palmitate)?

- Antioxidant Assays : Use DPPH radical scavenging and FRAP assays, with quercetin or ascorbic acid as positive controls .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, ensuring IC₅₀ calculations account for solvent interference .

- Antimicrobial Profiling : Employ disk diffusion or microdilution methods against Pseudomonas aeruginosa and Staphylococcus aureus, with ampicillin as a control .

Hypothesis-Driven Approach: Link bioactivity to structural features (e.g., ester chain length’s impact on membrane permeability) .

Q. How can researchers address the challenge of quantifying this compound in complex mixtures of triterpenoid alcohols?

- GC-MS Calibration : Use internal standards (e.g., lanosterol acetate) and derive response factors for this compound via serial dilutions .

- HPLC-PDA : Optimize reverse-phase columns (C18) with isocratic elution (acetonitrile:water, 85:15) and monitor at 210 nm .

- Data Normalization : Subtract interference from co-eluting compounds (e.g., cycloartenol) using spectral deconvolution software .

Q. What synthetic strategies are feasible for producing this compound analogs with enhanced bioactivity?

- Esterification : Chemoenzymatic synthesis using lipases (e.g., Candida antarctica lipase B) to attach diverse fatty acids to the C-3β hydroxyl group .

- Structure-Activity Relationship (SAR) : Modify the triterpenoid backbone (e.g., oxidation at C-24) and assess changes in cytotoxicity or antimicrobial potency .

- Scalability : Pilot semi-synthetic routes starting from abundant precursors (e.g., β-sitosterol) to ensure cost-effective production .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.